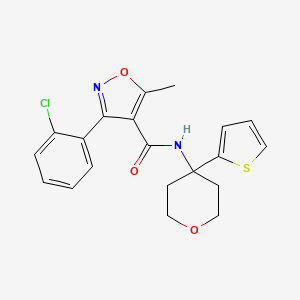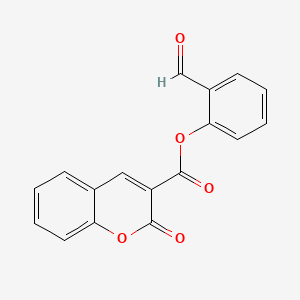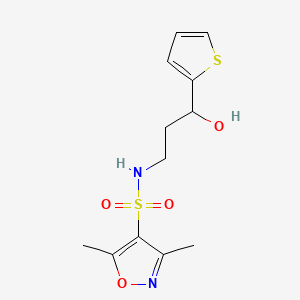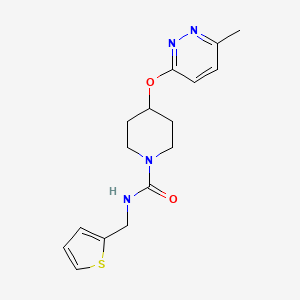![molecular formula C20H14ClN3O3S B2670213 N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-13-3](/img/structure/B2670213.png)
N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]thiazol-2-yl group, a 3-chlorobenzyl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group. These groups are common in many pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclic dihydropyridine and benzothiazole groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the functional groups present in the compound .Applications De Recherche Scientifique
Antibacterial Agents
A study highlighted the design, synthesis, and antibacterial activity of novel analogs closely related to the compound of interest. These compounds showed promising antibacterial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).
Material Science
In another study, derivatives of a related compound were utilized in the synthesis of air-stable, highly delocalized radicals, showcasing good reversible electrochemical behavior. This indicates the compound's potential application in creating multifunctional materials for electronic devices (Berezin et al., 2012).
Organic Synthesis
Research on benzothiazoles and thiazolopyridines, which are structurally related to the compound , shows their prevalence in pharmaceuticals and organic materials. A study introduced a metal- and reagent-free method for their synthesis, suggesting the compound's relevance in facilitating new organic synthesis methodologies (Qian et al., 2017).
Antimicrobial and Docking Studies
A different study synthesized and characterized compounds with structural similarities, evaluating their antimicrobial activity and conducting molecular docking studies. This indicates potential uses in drug development and the study of microbial resistance mechanisms (Talupur et al., 2021).
Gelation Behavior
An investigation into N-(thiazol-2-yl) benzamide derivatives, closely related to the compound of interest, explored their gelation behavior. This research could lead to applications in the development of new materials with specific physical properties, such as gels for medical or industrial use (Yadav & Ballabh, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-3-5-13(11-14)12-27-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)28-20/h1-11H,12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHYWLMXMJYHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)
![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)
![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)


![1-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2670141.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)
![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)




